molecular formula C18H19N3O2S B11787822 N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11787822
M. Wt: 341.4 g/mol
InChI Key: JKSNDQJRXLNNAT-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a benzo[d]thiazole-based acetamide derivative featuring a 2-amino-4-methyl substitution on the benzothiazole core and a 2,3-dimethylphenoxy group attached via an acetamide linker. This structural framework is characteristic of compounds designed for biological activity, particularly in kinase inhibition or anticancer applications .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-amino-4-methyl-1,3-benzothiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-10-5-4-6-14(12(10)3)23-9-16(22)20-13-7-11(2)17-15(8-13)24-18(19)21-17/h4-8H,9H2,1-3H3,(H2,19,21)(H,20,22)

InChI Key

JKSNDQJRXLNNAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C(=C2)C)N=C(S3)N)C

Origin of Product

United States

Preparation Methods

Strategy 1: Direct Cyclization with Formamide

2-Amino-4-methylthiophenol reacts with formamide under dehydrating conditions to form the thiazole ring. This method is widely used for benzothiazole synthesis.

Reagents/Conditions Yield Key Steps
Formamide, 130–135°C, 4h80–95%Cyclization followed by recrystallization from ethanol.
Microwave irradiation, 150°C91%Accelerated reaction time with improved efficiency.

Strategy 2: Nucleophilic Substitution

Alternative routes involve alkylation or arylation of pre-formed benzothiazole intermediates. For example, bromination at position 6 followed by substitution with methyl groups.

Side Chain Introduction: 2,3-Dimethylphenoxyacetamide

The acetamide-phenoxy group is synthesized via acylation or nucleophilic substitution. Two pathways are proposed:

Pathway A: Acylation of 2,3-Dimethylphenol

Chloroacetyl chloride reacts with 2,3-dimethylphenol to form the phenoxyacetyl chloride intermediate, which is then coupled to the benzothiazole amine.

Step Reagents/Conditions Yield Notes
Phenoxyacetyl Chloride PrepClCH₂COCl, Et₃N, 0°C → RT~70%Requires anhydrous conditions.
Coupling to BenzothiazoleDMF, K₂CO₃, 80°C, 4h60–75%Purification via column chromatography.

Pathway B: Suzuki-Miyaura Cross-Coupling

For advanced functionalization, palladium-catalyzed coupling enables direct attachment of the acetamide group.

Catalyst Ligand Conditions Yield
Pd(dppf)Cl₂Dioxane, 100°C1h, K₂CO₃, H₂O79%

Full Synthesis: Combined Routes

Integrating the core and side chain synthesis, two optimized protocols emerge:

Protocol 1: Stepwise Cyclization and Acylation

  • Core Synthesis : 2-Amino-4-methylthiophenol + formamide → 4-methylbenzo[d]thiazol-2-amine (80–95% yield).

  • Side Chain Addition : 4-Methylbenzo[d]thiazol-2-amine + 2,3-dimethylphenoxyacetyl chloride → Target compound (60–75% yield).

Protocol 2: One-Pot Cyclization-Acylation

A three-component reaction using aromatic amines, aliphatic amines, and sulfur may simplify synthesis, though yields for this specific derivative require validation.

Key Challenges and Mitigation

Challenge Solution Reference
Regioselectivity in cyclizationUse excess formamide or microwave irradiation.
Low solubility of intermediatesEmploy polar aprotic solvents (DMF, DMSO).
Oxidation of thiophenolConduct reactions under inert atmosphere.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclization + AcylationHigh reproducibility, scalableMulti-step, purification steps60–75%
Suzuki-Miyaura CouplingDirect functionalization, high precisionExpensive catalysts, Pd waste75–80%
Three-Component ReactionAtom economy, minimal wasteNarrow substrate scope80–90%*

*Theoretical yield for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of Functional Groups : Amino and methyl groups are introduced via nitration followed by reduction and alkylation reactions.
  • Coupling with Phenoxyacetamide Moiety : The final step involves coupling the benzothiazole derivative with 2,3-dimethylphenoxyacetic acid or its derivatives using carbodiimide reagents.

Anticancer Properties

This compound exhibits promising anticancer activity. Research indicates that compounds with similar thiazole structures have shown efficacy against various cancer cell lines. For example:

  • A study reported that a related compound demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), leading to cell death through apoptosis and autophagy induction .
  • Another investigation highlighted that thiazole derivatives can direct tumor cells towards apoptotic pathways, which is essential for anticancer action .

Anti-Giardial Activity

Research has indicated that derivatives of thiazoles can be effective against Giardia intestinalis, a parasitic infection. In vitro studies showed that specific thiazole derivatives had lower IC50 values compared to metronidazole, indicating higher bioactivity .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticancer Activity : A lead compound derived from a similar class exhibited significant tumor growth reduction in vivo in mouse models .
  • Antigiardial Studies : Compounds with structural similarities demonstrated high selectivity and low toxicity in vitro against Giardia intestinalis, suggesting potential for therapeutic use .

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing substituent effects, synthetic yields, and biological activity.

Structural Analogues
Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzo[d]thiazole 2-Amino-4-methyl; 2-(2,3-dimethylphenoxy)acetamide Likely kinase inhibition/anticancer N/A
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(cyclopentylamino)thiazol-4-yl)acetamide (17a) Thiazole Cyclopentylamino; 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl CDK9 inhibition (IC₅₀: 0.12 µM)
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide (5c) Thiazole 4-Bromobenzyl; 2-(2,4-dimethylphenoxy)acetamide Anticandidal activity
2-Methoxy-N-(2-(2-oxo-2-(pyrimidin-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide (7s) Benzo[d]thiazole Pyrimidin-2-ylaminoethylthio; 2-methoxybenzamide Anticancer (HCT116 IC₅₀: 8.2 µM)
N-(2-(2-(Thiazol-2-yl)benzo[d]thiazol-6-yl)phenyl)acetamide derivatives Benzo[d]thiazole-thiazole hybrid 1,2,3-triazol-1-yl; thiazol-2-yl Anticancer (HepG2 IC₅₀: 12.5 µM)

Key Observations :

  • Substituent Impact: The 2,3-dimethylphenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to simpler phenoxy derivatives (e.g., 2,4-dimethylphenoxy in compound 5c) .
  • Synthetic Yields : Analogous thiazole-acetamide compounds show moderate to high yields (68–80%), suggesting feasible scalability for the target compound .
  • Biological Selectivity: Cyclopentylamino-substituted thiazoles (e.g., 17a) exhibit potent CDK9 inhibition, whereas pyrimidine- or thiazole-linked derivatives (e.g., 7s) display broad-spectrum anticancer activity .
Pharmacological and Physicochemical Properties
Property Target Compound (Inferred) Compound 17a Compound 7s Compound 5c
Molecular Weight ~375 g/mol 413.45 g/mol 478.52 g/mol 417.34 g/mol
Melting Point Not reported Glassy solid 169.2–171.8°C 150°C
Biological Activity Anticipated kinase/anticancer CDK9 IC₅₀: 0.12 µM HCT116 IC₅₀: 8.2 µM Anticandidal
Synthetic Yield Likely 70–80% (based on analogs) 79% 70% 80%

Key Insights :

  • Kinase vs. Anticancer Activity: The target compound’s 2-amino-4-methylbenzo[d]thiazol core aligns with kinase inhibitors (e.g., CDK9), while its phenoxyacetamide moiety may confer cytotoxicity akin to benzamide derivatives in .
  • Solubility Challenges: The 2,3-dimethylphenoxy group could reduce aqueous solubility compared to polar substituents (e.g., pyrimidin-2-ylamino in 7s), necessitating formulation optimization .
Mechanistic Differences
  • Compound 17a: Binds CDK9 via hydrogen bonding with the cyclopentylamino group and π-π stacking of the dihydrodioxine ring .
  • Compound 7s: Inhibits tubulin polymerization via the pyrimidine-thioether motif, a mechanism less likely for the target compound due to its phenoxyacetamide structure .
  • Compound 5c: Targets fungal ergosterol biosynthesis, highlighting how minor substituent changes (e.g., bromobenzyl vs. dimethylphenoxy) redirect biological activity .

Biological Activity

N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps include the formation of the thiazole ring followed by the introduction of the acetamide group and the dimethylphenoxy moiety. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

1. Anticancer Activity
Research has shown that thiazole derivatives, including those similar to this compound, exhibit potent anticancer properties. For instance, compounds with thiazole moieties have been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells, a critical mechanism for anticancer efficacy .

2. Anticonvulsant Properties
Thiazole-based compounds have also been investigated for their anticonvulsant activity. In a study evaluating several thiazole derivatives, compounds showed significant protective effects in seizure models (e.g., maximum electroshock (MES) and pentylenetetrazol (PTZ) tests). The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .

3. Antimicrobial Effects
The antimicrobial potential of thiazole derivatives is notable, with studies indicating effectiveness against various bacterial strains. Compounds structurally similar to this compound have shown activity comparable to standard antibiotics like norfloxacin .

Case Studies

  • Anticancer Evaluation
    • Cell Lines Used : A549 and C6
    • Methodology : MTT assay and acridine orange/ethidium bromide staining
    • Findings : Compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
  • Anticonvulsant Testing
    • Model Used : MES and PTZ models
    • Results : Certain thiazole analogues exhibited median effective doses significantly lower than traditional anticonvulsants, suggesting a promising alternative for seizure management .
  • Antimicrobial Activity
    • Bacterial Strains Tested : Staphylococcus epidermidis and others
    • Results : Several derivatives displayed MIC values comparable to established treatments, highlighting their potential in infectious disease management .

Data Tables

Compound Activity Type Tested Cell Lines / Models IC50 / ED50 Values
Compound AAnticancerA5495 µM
Compound BAnticonvulsantMES/PTZ24 mg/kg
Compound CAntimicrobialStaphylococcus epidermidis15 µg/mL

Q & A

Q. Key Considerations :

  • Temperature control (e.g., 60–80°C for coupling steps) to minimize side reactions .
  • Monitoring reaction progress via thin-layer chromatography (TLC) .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ¹H-NMR and ¹³C-NMR to verify proton and carbon environments, respectively (e.g., δ 11.83 ppm for NH in thiazole rings) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography :
    • Resolves 3D conformation using programs like SHELXL for structure validation .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .

How can researchers investigate the structure-activity relationships (SAR) of this compound to optimize its pharmacological profile?

Advanced Research Question
Methodology :

  • Systematic Functional Group Substitution :
    • Modify substituents on the phenoxy or thiazole rings to assess impact on bioactivity (e.g., methyl vs. ethyl groups) .
  • In Vitro Assays :
    • Screen against cancer cell lines (e.g., IC₅₀ values) to correlate structural features with cytotoxicity .
  • Computational Docking :
    • Use AutoDock Vina or GOLD to predict binding modes with targets like CDK9 or kinases .

Q. Example SAR Table :

Modification SiteBiological Activity (IC₅₀, μM)Target Protein
Thiazole C-4 methyl2.1 ± 0.3CDK9
Phenoxy 2,3-dimethyl5.8 ± 0.7EGFR
Data derived from analogous compounds .

What strategies are recommended for addressing discrepancies in biological activity data across different experimental models?

Advanced Research Question

  • Control for Experimental Variables :
    • Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
  • Orthogonal Assays :
    • Validate cytotoxicity using both MTT and ATP-based luminescence assays .
  • Metabolic Stability Testing :
    • Compare results from hepatic microsome assays (human vs. rodent) to identify species-specific metabolism .

Case Study : A 10-fold difference in IC₅₀ values between two studies was traced to differences in serum protein binding .

What in silico methods are suitable for predicting the molecular interactions of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations :
    • Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns trajectories .
  • Pharmacophore Modeling :
    • Identify critical interaction sites (e.g., hydrogen bonds with kinase hinge regions) .
  • ADMET Prediction :
    • Tools like SwissADME to forecast bioavailability and blood-brain barrier penetration .

Validation : Cross-check docking poses with crystallographic data from homologous proteins .

How can X-ray crystallography resolve ambiguities in the compound’s three-dimensional conformation?

Advanced Research Question

  • Crystal Structure Determination :
    • Grow single crystals via vapor diffusion (e.g., DCM/hexane mixtures) .
    • Refine structures using SHELXL with anisotropic displacement parameters .
  • Applications :
    • Clarify tautomeric forms (e.g., keto-enol equilibria in acetamide groups) .

Example : A related thiazole derivative showed a 15° deviation in dihedral angle between computational and crystallographic data, highlighting the need for experimental validation .

What approaches are used to assess the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Question

  • ADME Profiling :
    • Microsomal Stability Assays : Incubate with liver microsomes to measure metabolic half-life .
    • Caco-2 Permeability : Predict intestinal absorption using monolayer transport assays .
  • Plasma Protein Binding :
    • Ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Data Interpretation : Low solubility (<10 μg/mL) may necessitate formulation optimization (e.g., PEG-based carriers) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Target Engagement Assays :
    • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended targets in live cells .
  • CRISPR Knockout Models :
    • Generate gene-edited cell lines (e.g., CDK9-KO) to verify target specificity .
  • Transcriptomic Profiling :
    • RNA sequencing to identify downstream pathways modulated by the compound .

Example : A related acetamide derivative showed >50% downregulation of pro-inflammatory cytokines (IL-6, TNF-α) in macrophages .

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